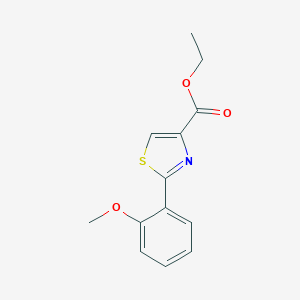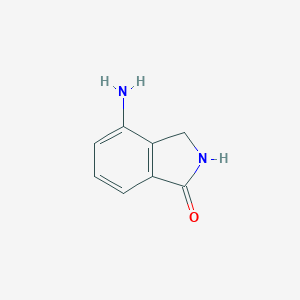
4-Aminoisoindolin-1-one
Vue d'ensemble
Description
4-Aminoisoindolin-1-one is a chemical compound with industrial applications. It is used as an intermediate in the synthesis of anti-cancer drugs. It has been shown to inhibit the growth of various cancer cells, including breast cancer, leukemia, and prostate cancer cells .
Synthesis Analysis
The optimum reaction conditions for the synthesis of 4-Aminoisoindolin-1-one are at a temperature of 0°C and a pH of 5.5. The reaction time required is 24 hours . A small library of 3-hydroxyisoindolin-1-ones has been prepared from 3-alkylidenephtalides under ultrasonic irradiation .Molecular Structure Analysis
The molecular formula of 4-Aminoisoindolin-1-one is C8H8N2O. The average mass is 148.162 Da and the monoisotopic mass is 148.063660 Da .Chemical Reactions Analysis
4-Aminoisoindolin-1-one is a reactant that has been used in the synthesis of 4-(N-acyl)-2,3-dihydro-1H-isoindol-1-ones as potent inhibitors of poly (ADP-ribose) polymerase-1 (PARP-1) . It has also been used in the synthesis of isoindolin-1-one derivatives via ultrasonic-assisted synthesis .Physical And Chemical Properties Analysis
The density of 4-Aminoisoindolin-1-one is 1.307±0.06 g/cm3. The melting point is 225-230° and the boiling point is 489.8±45.0 °C .Applications De Recherche Scientifique
Potential CDK7 Inhibitors
Isoindolin-1-ones, such as 4-Aminoisoindolin-1-one, have been explored as potential inhibitors of Cyclin-dependent kinase 7 (CDK7), which is a promising strategy in the discovery of anti-breast cancer drugs . In a study, a library of 48 isoindolinones was virtually screened by molecular docking, showing high binding affinity and conventional hydrogen bonding interactions with active amino acid residues of CDK7 .
Anti-Breast Cancer Drugs
The development of small molecular scaffolds as specific CDK inhibitors is a promising strategy in the discovery of anti-breast cancer drugs . Isoindolin-1-ones are heterocyclic compounds with useful therapeutic properties . The results indicate that isoindolin-1-one moieties are good candidates for anti-cancer action and could serve as effective CDK7 inhibitors .
Chemoinformatics Tools
Isoindolin-1-ones have been used in chemoinformatics tools to explore potential CDK7 inhibitors . The molecular dynamics simulation (MDS), fragment molecular orbital (FMO), density functional theory (DFT), and pharmacokinetics studies of the best two docked scored ligands have been studied .
Intramolecular Cascade Cyclization
Isoindolin-1-ones have been used in intramolecular cascade cyclization via photogenerated N-amidyl radicals . This transformation proceeded smoothly under mild conditions with low catalyst loading and good functional group tolerance .
Construction of Structurally New Isoindolin-1-one
Through intramolecular cascade cyclization via photogenerated N-amidyl radicals, a novel and practical protocol for one-pot construction of structurally new isoindolin-1-one has been delineated . This provides an efficient and concise method for synthesizing structurally valuable drug-like nitrogen-containing polyheterocycles .
Potent PI3Kγ Inhibitors
A series of isoindolin-1-one derivatives have been studied as potent PI3Kγ inhibitors by combining molecular docking, molecular dynamics (MD), molecular mechanics, Poisson–Boltzmann/generalized Born surface area (MM-PB/GBSA) binding free energy calculation, and three-dimensional .
Mécanisme D'action
Target of Action
The primary target of 4-Aminoisoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and transcription. It is involved in the control of cell division and the transcription of genes that are necessary for cell cycle progression .
Mode of Action
4-Aminoisoindolin-1-one interacts with CDK7 through hydrogen bonding interactions with active amino acid residues of CDK7 . This interaction inhibits the kinase activity of CDK7, thereby disrupting the cell cycle progression and transcription processes .
Biochemical Pathways
The inhibition of CDK7 by 4-Aminoisoindolin-1-one affects the cell cycle regulation and transcription pathways . This disruption leads to the arrest of cell division and the alteration of gene expression, which can result in the death of cancer cells .
Pharmacokinetics
The compound has been shown to have high binding affinity, indicating potential for good bioavailability
Result of Action
The action of 4-Aminoisoindolin-1-one results in the inhibition of the growth of various cancer cells . By targeting and inhibiting CDK7, 4-Aminoisoindolin-1-one disrupts crucial cellular processes, leading to the death of cancer cells .
Safety and Hazards
Orientations Futures
The market prospects for 4-Aminoisoindolin-1-one are promising as it is a key intermediate in the production of various pharmaceutical compounds . It has been used in the synthesis of isoindolin-1-one derivatives as potent PI3Kγ inhibitors, which could be immensely helpful in determining the functional difference between the δ and γ isoforms of PI3K .
Propriétés
IUPAC Name |
4-amino-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c9-7-3-1-2-5-6(7)4-10-8(5)11/h1-3H,4,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRGLZWHIFBBLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2N)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431804 | |
| Record name | 4-AMINOISOINDOLIN-1-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminoisoindolin-1-one | |
CAS RN |
366452-98-4 | |
| Record name | 4-Amino-2,3-dihydro-1H-isoindol-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=366452-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-AMINOISOINDOLIN-1-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-2,3-dihydro-1H-isoindol-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B52658.png)
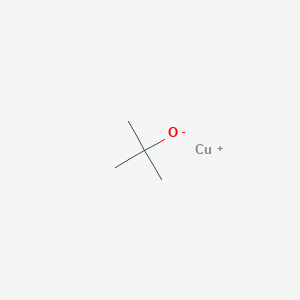


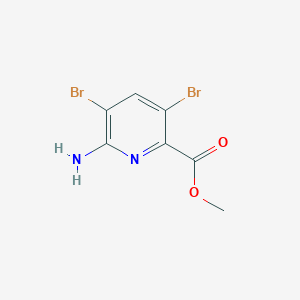


![1-Phenyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B52674.png)
![2-(3-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole](/img/structure/B52680.png)
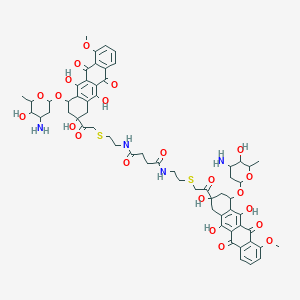

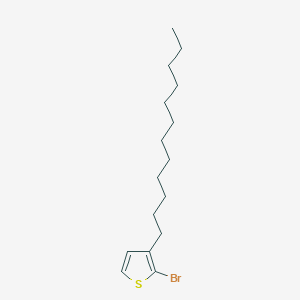
![Thieno[3,2-b]thiophene](/img/structure/B52689.png)
